BMS-536924 - 468740-43-4

BMS-536924

Catalog Number: EVT-287763
CAS Number: 468740-43-4
Molecular Formula: C25H26ClN5O3
Molecular Weight: 479.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-536924, chemically named BMS-536924, is a potent, small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases. [, ] It has garnered significant attention in scientific research due to its potential as an anti-cancer therapeutic agent. [, , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of BMS-536924 is detailed in the paper by Wittman et al. [] The process involves a multi-step synthetic route, employing various reactions including Suzuki coupling, nucleophilic aromatic substitution, and amide bond formation. Specific details regarding reaction conditions, reagents, and yields are provided in the publication.

Molecular Structure Analysis

The molecular structure of BMS-536924 consists of a central benzimidazole core substituted with a morpholine ring, a methyl group, and a pyridinone moiety. [] The pyridinone is further substituted with a chiral (2S)-2-(3-chlorophenyl)-2-hydroxyethyl amino group. The specific spatial arrangement of these substituents contributes to the molecule's biological activity. Details regarding bond lengths, angles, and other structural parameters can be found in the original publication.

Mechanism of Action

BMS-536924 acts as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases. [, , , , , , ] Upon binding to the ATP-binding site of these receptors, it prevents the phosphorylation of downstream signaling molecules, ultimately inhibiting the activation of pathways involved in cell growth, proliferation, and survival. [, , , , , , , , , , , , , , , ] This mechanism of action underpins its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , ]

Applications
  • Breast Cancer: Research indicates that BMS-536924 inhibits the growth of breast cancer cell lines in vitro and in vivo. [, , , , , , , , ] It has shown efficacy in both hormone-sensitive and hormone-resistant models, suggesting its potential in overcoming resistance mechanisms. [, , ] Studies also highlight the role of BCRP, an efflux transporter, in mediating resistance to BMS-536924. [, ]

  • Sarcomas: BMS-536924 demonstrates promising activity against various sarcoma subtypes, including Ewing's sarcoma and rhabdomyosarcoma. [, , , ] Researchers have identified potential biomarkers, such as IGF-IR expression and IGFBP levels, that could predict sensitivity to this compound. [, ]

  • Other Cancers: BMS-536924 exhibits antitumor activity in preclinical models of glioblastoma, [] hepatocellular carcinoma, [] biliary tract cancers, [] acute myelogenous leukemia, [] prostate cancer, [] pancreatic ductal adenocarcinoma, [] and esophageal carcinomas. []

Beyond its direct anti-cancer effects, BMS-536924 has proven valuable in understanding the complexities of the IGF signaling pathway and its involvement in various cellular processes. For instance, research using this inhibitor revealed its role in regulating dopamine reuptake in the brain, offering insights into potential therapeutic targets for metabolic disorders. [, ]

Future Directions
  • Overcoming Resistance: Identifying and targeting resistance mechanisms, such as BCRP upregulation and activation of alternative signaling pathways, will be crucial for enhancing its efficacy. [, , ]
  • Combination Therapies: Exploring synergistic combinations with other targeted therapies or chemotherapeutic agents could improve treatment outcomes. [, , ]
  • Patient Selection: Developing reliable biomarkers for predicting response to BMS-536924 will enable personalized treatment approaches and potentially improve clinical trial success rates. [, ]
  • Investigating Novel Applications: Exploring its potential in other areas, such as metabolic disorders and inflammatory diseases, based on emerging evidence of its broader biological effects, could uncover new therapeutic avenues. [, , ]

BMS-554417

  • Compound Description: BMS-554417 is a small molecule, dual-kinase inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InsR). [, , ] It has been investigated for its potential in treating breast cancer and is structurally similar to BMS-536924. [, ]
  • Relevance: BMS-554417 is structurally similar to BMS-536924 and shares the same target, inhibiting both IGF-1R and InsR. [, , ] The development of resistance to BMS-554417 in cell lines led to the investigation of resistance mechanisms, ultimately leading to the finding that upregulation of BCRP can lead to resistance against BMS-536924 as well. []

BMS-754807

  • Compound Description: BMS-754807 is another pyrrolotriazine small molecule inhibitor of both IGF-1R and InsR. [, ] It has shown efficacy in preclinical models of breast cancer, including trastuzumab-resistant models. []

NVP-AEW541

  • Compound Description: NVP-AEW541 is a tyrosine kinase inhibitor that specifically targets IGF-1R. [] It has been studied in combination with other therapies, such as tamoxifen, for the treatment of HER2-positive breast cancer. []
  • Relevance: While BMS-536924 inhibits both IGF-1R and InsR, NVP-AEW541 specifically targets IGF-1R, offering a more selective approach. [] This compound highlights the importance of IGF-1R as a therapeutic target in cancer, particularly in combination with other therapies. []

OSI-906

  • Compound Description: OSI-906 is a potent, orally bioavailable, imidazopyrazine-derived IGF-1R inhibitor. [] It has demonstrated antitumor activity in preclinical studies. []
  • Relevance: Similar to BMS-536924, OSI-906 targets IGF-1R, emphasizing the importance of this receptor as a therapeutic target in cancer. [] OSI-906 represents a different structural class of IGF-1R inhibitors. []

CP-751,871 (Figitumumab)

  • Compound Description: CP-751,871 is a fully human monoclonal antibody that specifically targets IGF-1R, blocking ligand-dependent signaling. [] It has been investigated in clinical trials for various cancer types, including multiple myeloma and non-small cell lung cancer. []

Properties

CAS Number

468740-43-4

Product Name

4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one

Molecular Formula

C25H26ClN5O3

Molecular Weight

479.96

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1

InChI Key

ZWVZORIKUNOTCS-OAQYLSRUSA-N

SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

BMS536924; BMS-536924; BMS 536924.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.